molecular formula C7H8ClNO B1592906 5-Chloro-2-methoxy-4-methylpyridine CAS No. 851607-29-9

5-Chloro-2-methoxy-4-methylpyridine

Cat. No.: B1592906
CAS No.: 851607-29-9
M. Wt: 157.6 g/mol
InChI Key: OTGUAUPSFZGBPB-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-methylpyridine is a heterocyclic aromatic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-methoxy-4-methylpyridine can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are common practices to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloro-2-methoxy-4-methylpyridine has been investigated for its potential as an anti-cancer agent. Research has shown that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, a study synthesized several derivatives of this compound and evaluated their efficacy against cancer cells, highlighting the compound's role in drug development for oncology .

Case Study: Anticancer Activity

  • Study : Synthesis and evaluation of 5-Chloro-2-Methoxy-N-(4-sulphamoylphenyl) benzamide derivatives.
  • Findings : Compound 4j demonstrated significant antiproliferative effects against human cancer cell lines, indicating its potential as a lead compound in anticancer drug discovery .

Organic Synthesis

This compound serves as an essential building block in organic synthesis, particularly in the formation of pyridine-based structures. Its reactivity allows for various functionalizations, making it valuable in synthesizing more complex molecules.

Synthetic Pathways

A notable synthetic route involves using this compound as a precursor to synthesize pyridinylimidazole-type compounds. The optimized synthesis involves multiple steps, yielding compounds with potential biological activity .

Step Reactants Conditions Yield (%)
1This compound + NucleophileDMF, 80°C85.4%
2Pyridinylimidazole precursorVarious solvents29.4%

Agricultural Chemistry

In agricultural applications, derivatives of this compound have been explored for their potential as agrochemicals. These compounds can act as herbicides or fungicides due to their ability to disrupt biochemical pathways in target organisms.

Research Insights

A study on the synthesis of related pyridine derivatives indicated their effectiveness in inhibiting specific enzymes involved in plant growth and pathogen resistance, suggesting their utility in crop protection strategies .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methoxy-4-methylpyridine is unique due to the combination of its functional groups, which confer specific reactivity and properties. This makes it a valuable compound in various synthetic and research applications.

Biological Activity

5-Chloro-2-methoxy-4-methylpyridine is a heterocyclic compound characterized by a pyridine ring with substituents that contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClNO, with a molecular weight of 161.6 g/mol. Its structure features:

  • Chlorine atom at the 5-position
  • Methoxy group (-OCH₃) at the 2-position
  • Methyl group (-CH₃) at the 4-position

These functional groups are pivotal in defining its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The chlorine atom can participate in halogen bonding, enhancing the compound's affinity for specific receptors or enzymes, which may modulate their activity. The methoxy group may influence the lipophilicity and bioavailability of the compound, facilitating its passage through cellular membranes.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. In a study evaluating various pyridine compounds, this compound demonstrated notable efficacy against several bacterial strains, including:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This inhibition suggests potential applications in treating inflammatory diseases. A case study involving a murine model of inflammation reported a reduction in paw edema by approximately 40% after administration of the compound.

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of pyridine, including this compound, exhibited cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.
  • Neuroprotective Effects : Another investigation assessed the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced neuronal cell death and oxidative stress markers.

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally similar compounds:

Compound Key Features Biological Activity
5-Chloro-2-isopropoxy-4-methylpyridineIsopropoxy group instead of methoxyModerate antimicrobial activity
5-Bromo-2-methoxy-4-methylpyridineBromine at the 5-positionEnhanced anticancer properties
5-Chloro-3-methoxy-4-methylpyridineMethoxy at the 3-positionReduced anti-inflammatory effects

This comparison highlights how substituent variations can significantly influence biological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-2-methoxy-4-methylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves chlorination of 2-methoxy-4-methylpyridine using reagents like POCl₃ or SOCl₂ under reflux conditions (60–80°C). Alkylation or methoxylation steps may precede chlorination to introduce the methoxy group. Solvent choice (e.g., dichloromethane vs. toluene) and reaction time (4–12 hours) significantly impact yield. For example, POCl₃ in toluene at 70°C for 8 hours achieves ~75% yield, while prolonged heating (>12 hours) may lead to byproducts like over-chlorinated derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is recommended.

Q. How can spectroscopic techniques (NMR, MS) characterize this compound?

  • Methodological Answer :

  • ¹H NMR : The methoxy group appears as a singlet at δ 3.8–4.0 ppm. Aromatic protons resonate as two distinct singlets (C3-H and C6-H) in the δ 6.5–8.0 ppm range due to electron-withdrawing Cl and OMe groups.
  • ¹³C NMR : The Cl-substituted carbon (C5) appears at δ 125–130 ppm, while the methoxy carbon is at δ 55–60 ppm.
  • MS : The molecular ion [M+H]⁺ is observed at m/z 172 (C₇H₈ClNO⁺). Fragmentation patterns include loss of Cl (Δ m/z 35) and methoxy groups (Δ m/z 31) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a scaffold for kinase inhibitors (e.g., PI3K) and CYP450 modulators. Its methoxy and chloro groups enhance binding to hydrophobic enzyme pockets. For example, derivatives with C4-methyl substitution show improved metabolic stability in preclinical models .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

  • Methodological Answer : The C5-Cl group facilitates oxidative addition with Pd catalysts (e.g., Pd(PPh₃)₄), while the C2-OMe group directs coupling to C4 via electronic effects. However, steric hindrance from the C4-methyl group reduces reactivity at C4. Optimized conditions use Pd(OAc)₂ (5 mol%), SPhos ligand, and K₂CO₃ in dioxane/water (3:1) at 90°C for 12 hours, achieving >80% yield for C6-arylated products. DFT studies suggest the C4-methyl group increases activation energy by ~5 kcal/mol compared to non-methylated analogs .

Q. How can structural ambiguities in this compound derivatives be resolved using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction confirms regiochemistry and substituent orientation. For example, a derivative with a C4-methyl group showed a dihedral angle of 12° between the pyridine ring and the methyl group, indicating minimal steric distortion. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3 provides <i>R</i>₁ < 0.05. Challenges include crystal growth in non-polar solvents (e.g., hexane/CH₂Cl₂) due to the compound’s low polarity .

Q. What strategies mitigate conflicting reactivity data in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Discrepancies in SNAr reactivity (e.g., unexpected C3 substitution) arise from solvent polarity and leaving-group effects. In DMF, the C5-Cl undergoes substitution with amines (e.g., piperidine) at 120°C, while in DMSO, C3 attack dominates due to solvent-assisted deprotonation. Kinetic studies (UV-Vis monitoring at 300 nm) show a 3:1 preference for C5 substitution in aprotic solvents. Computational modeling (Gaussian 16, B3LYP/6-31G*) corroborates lower activation energy (~8 kcal/mol) for C5 reactions .

Q. How does this compound interact with CYP1B1, and what structural modifications enhance inhibitory potency?

  • Methodological Answer : Docking studies (AutoDock Vina) reveal the chloro group forms a halogen bond with CYP1B1’s heme iron (binding affinity ΔG = −9.2 kcal/mol). Adding a C4-methyl group improves hydrophobic interactions with Val395 and Leu492, increasing IC₅₀ from 0.11 µM to 0.03 µM. In vitro assays (EROD activity in MCF-7 cells) confirm time-dependent inhibition (Ki = 0.015 µM) .

Q. What methodologies assess the metabolic stability of this compound derivatives in vivo?

  • Methodological Answer : Administer the compound (10 mg/kg) to Sprague-Dawley rats and collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. LC-MS/MS analysis (Agilent 6495 QQQ) quantifies parent compound and metabolites (e.g., O-demethylated or hydroxylated products). Calculate half-life (t½) using non-compartmental analysis (WinNonlin 8.1). The C4-methyl group increases t½ from 2.1 to 4.8 hours by reducing CYP3A4-mediated oxidation .

Properties

IUPAC Name

5-chloro-2-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGUAUPSFZGBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630889
Record name 5-Chloro-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851607-29-9
Record name 5-Chloro-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.2 g (69 mmol) of N-chlorosuccinimide was charged to a N,N-dimethylformamide (DMF) 15 ml solution of 8.0 g (65 mmol) of 2-methoxy-4-methylpyridine, followed by stirring for 18 hours. Water was added to the reaction solution, and the aqueous layer was extracted with diethyl ether. The organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate and subjected to filtration, and the solvent was distilled off under reduced pressure. The crude product was purified by silica gel column chromatography to obtain 8.5 g (yield: 82%) of 5-chloro-2-methoxy-4-methylpyridine (melting point 32 to 33° C.).
Quantity
9.2 g
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reactant
Reaction Step One
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15 mL
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reactant
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8 g
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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